molecular formula C4H5BrN2S B1440945 (2-Bromothiazol-4-yl)methanamine CAS No. 933749-24-7

(2-Bromothiazol-4-yl)methanamine

Cat. No. B1440945
M. Wt: 193.07 g/mol
InChI Key: CFLZGQCWZFJGDN-UHFFFAOYSA-N
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Description

“(2-Bromothiazol-4-yl)methanamine” is an organic compound that belongs to the class of thiazoles . It has a molecular formula of C4H5BrN2S and an average mass of 193.065 Da .


Molecular Structure Analysis

The molecular structure of “(2-Bromothiazol-4-yl)methanamine” consists of a thiazole ring, which is a type of nitrogen heterocycle . The compound has a monoisotopic mass of 191.935669 Da .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis Techniques : (2-Bromothiazol-4-yl)methanamine and related compounds have been synthesized using various techniques. For instance, Shimoga et al. (2018) demonstrated the successful synthesis of similar compounds using the polyphosphoric acid condensation route, characterized by spectroscopic methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

2. Antitumor Activity

  • In Vitro Antitumor Activity : Károlyi et al. (2012) reported that certain derivatives of similar amines displayed in vitro cytotoxicity and cytostatic effects on various human cancer cells, indicating potential therapeutic applications (Károlyi et al., 2012).

3. Antimicrobial Activity

  • Antibacterial and Antifungal Effects : Rao et al. (2013) synthesized a compound closely related to (2-Bromothiazol-4-yl)methanamine and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013).
  • Design and Synthesis for Antimicrobial Properties : Thomas et al. (2010) synthesized derivatives of a related compound, showing moderate to very good antibacterial and antifungal activities comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

4. Electrochemical Studies

  • Electrochemical Reduction : Ji and Peters (1998) investigated the electrochemical reduction of 2-bromothiazole, which can provide insights into the electrochemical behaviors of similar compounds (Ji & Peters, 1998).

5. Molecular Docking and Anticancer Studies

  • Schiff Base Metal Complexes : Preethi et al. (2021) synthesized Schiff base metal complexes involving derivatives of similar amines and evaluated their antimicrobial and anticancer activities, indicating potential for drug development (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLZGQCWZFJGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693293
Record name 1-(2-Bromo-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromothiazol-4-yl)methanamine

CAS RN

933749-24-7
Record name 1-(2-Bromo-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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